N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide

Description

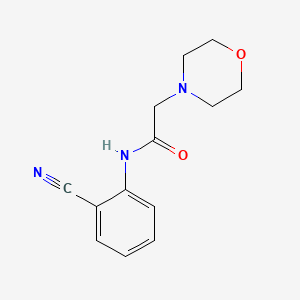

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-9-11-3-1-2-4-12(11)15-13(17)10-16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYBWIAHNGOYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-chloroacetyl chloride in the presence of a base, followed by the introduction of the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of 15 µM, showcasing its potential as a lead compound for developing anticancer agents .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial agent was assessed through Minimum Inhibitory Concentration (MIC) tests.

Data Table: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results indicate that this compound possesses significant antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to multiple drugs .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes related to inflammatory processes, such as cyclooxygenase (COX) enzymes.

Case Study : In vitro assays revealed that this compound inhibited COX-1 and COX-2 with IC50 values of 10 µM and 12 µM, respectively. These findings suggest its potential use in treating inflammatory diseases .

Toxicological Assessments

Toxicological evaluations are critical for determining the safety profile of new compounds. This compound was subjected to various toxicity tests.

Findings :

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Za shares its core acetamide-morpholine framework with several derivatives, differing in substituents on the aryl or heterocyclic moieties. Key examples include:

Key Observations :

- Replacing morpholine with piperidine (2e ) reduces polarity, evidenced by a lower melting point (104–106°C vs. 129–131°C for Za ) .

- Fluorine substitution (e.g., compound in ) maintains moderate lipophilicity (logP ~0.8), favoring membrane permeability.

Pharmacological Activity Comparisons

Anticancer Activity

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () shows cytotoxicity comparable to cisplatin (3.16 µM/mL vs. 3.32 µM/mL for cisplatin in HeLa cells), highlighting the role of naphthoxy groups in enhancing activity .

- Morpholine-containing quinazoline sulfonamides (e.g., compound 40 in ) demonstrate IC₅₀ < 10 µM against HCT-116 and MCF-7 cells, suggesting morpholine’s contribution to target binding .

Antimicrobial Activity

- While Za lacks reported antimicrobial data, analogs like 47 and 48 () show gram-positive antibacterial activity (MIC = 4–8 µg/mL), attributed to benzo[d]thiazole sulfonyl groups .

Structure-Activity Relationships (SAR)

- Morpholine vs.

- Aryl Substituents : Electron-withdrawing groups (e.g., -CN in Za , -Cl in Zd ) increase electrophilicity, which may enhance interactions with biological targets .

- Hybrid Structures : Compounds combining morpholine with heterocycles (e.g., quinazoline in ) show amplified anticancer effects, suggesting synergistic pharmacophores .

Biological Activity

N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C11H12N2O

- Molecular Weight : 196.23 g/mol

- Functional Groups : Cyanophenyl and morpholine moieties contribute to its reactivity and biological properties.

The compound's structure allows it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in pain pathways and inflammatory processes, suggesting potential applications in pain management and anti-inflammatory therapies.

- Receptor Modulation : Binding affinity studies indicate that it may act as a modulator at sigma receptors, which are implicated in various neurological functions and pain pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) studies have demonstrated effectiveness against Pseudomonas aeruginosa, with MIC values comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 250 | |

| Chloramphenicol | Pseudomonas aeruginosa | 125 |

Anticancer Activity

This compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

In one study, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 |

Case Study 1: Pain Management

A study investigated the anti-hyperalgesic effects of related compounds in a chronic constriction injury model. While this compound was not the primary focus, the results suggested that similar morpholine derivatives could provide insights into managing neuropathic pain through sigma receptor antagonism .

Case Study 2: Inhibition of Enzymatic Activity

Another study evaluated the inhibitory effects of compounds structurally related to this compound on acetylcholinesterase and cyclooxygenase enzymes. The findings indicated promising multi-target inhibition profiles, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.